

# Technical Guide: Physicochemical Properties and Synthesis of 4-Bromo-3-methylpyridine

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## Compound of Interest

Compound Name: 4-Bromo-3-methylpyridazine

Cat. No.: B15056076

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Disclaimer: Information regarding the specific molecule **4-Bromo-3-methylpyridazine** is not available in public chemical databases. This guide pertains to the closely related and well-documented compound, 4-Bromo-3-methylpyridine. Researchers should note the structural difference: pyridazine is a six-membered aromatic ring with two adjacent nitrogen atoms, while pyridine contains only one nitrogen atom.

This technical guide provides a summary of the key physicochemical properties and a representative synthesis protocol for 4-Bromo-3-methylpyridine, a versatile heterocyclic building block in pharmaceutical and agrochemical research.<sup>[1]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative data for 4-Bromo-3-methylpyridine.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrN	<sup>[2]</sup> <sup>[3]</sup> <sup>[4]</sup>
Molecular Weight	172.02 g/mol	<sup>[2]</sup> <sup>[5]</sup>
CAS Number	10168-00-0	<sup>[3]</sup> <sup>[4]</sup>
Density	1.5±0.1 g/cm <sup>3</sup>	
Boiling Point	211.3±20.0 °C at 760 mmHg	
Flash Point	81.6±21.8 °C	

## Experimental Protocols

A common application of 4-Bromo-3-methylpyridine is as a reactant in cross-coupling reactions, owing to the reactivity of the bromine atom.<sup>[1]</sup> Below is a summarized experimental protocol for its synthesis.

### Synthesis of 4-Bromo-3-methylpyridine from 4-Methyl-3-nitropyridine

This two-step synthesis involves the reduction of a nitro group followed by a Sandmeyer-type reaction.

#### Step 1: Synthesis of 4-methyl-3-aminopyridine

- 4-Methyl-3-nitropyridine (0.1 mol) is dissolved in methanol.
- 10% Palladium on carbon (Pd/C) is added as a catalyst.
- The reaction is conducted in an autoclave under a hydrogen pressure of 0.5 MPa.
- The mixture is heated to 40°C and reacted for 15 hours.
- Reaction completion is monitored by thin-layer chromatography.
- After cooling, the mixture is filtered through diatomite, and the filtrate is concentrated to yield 4-methyl-3-aminopyridine.<sup>[6]</sup>

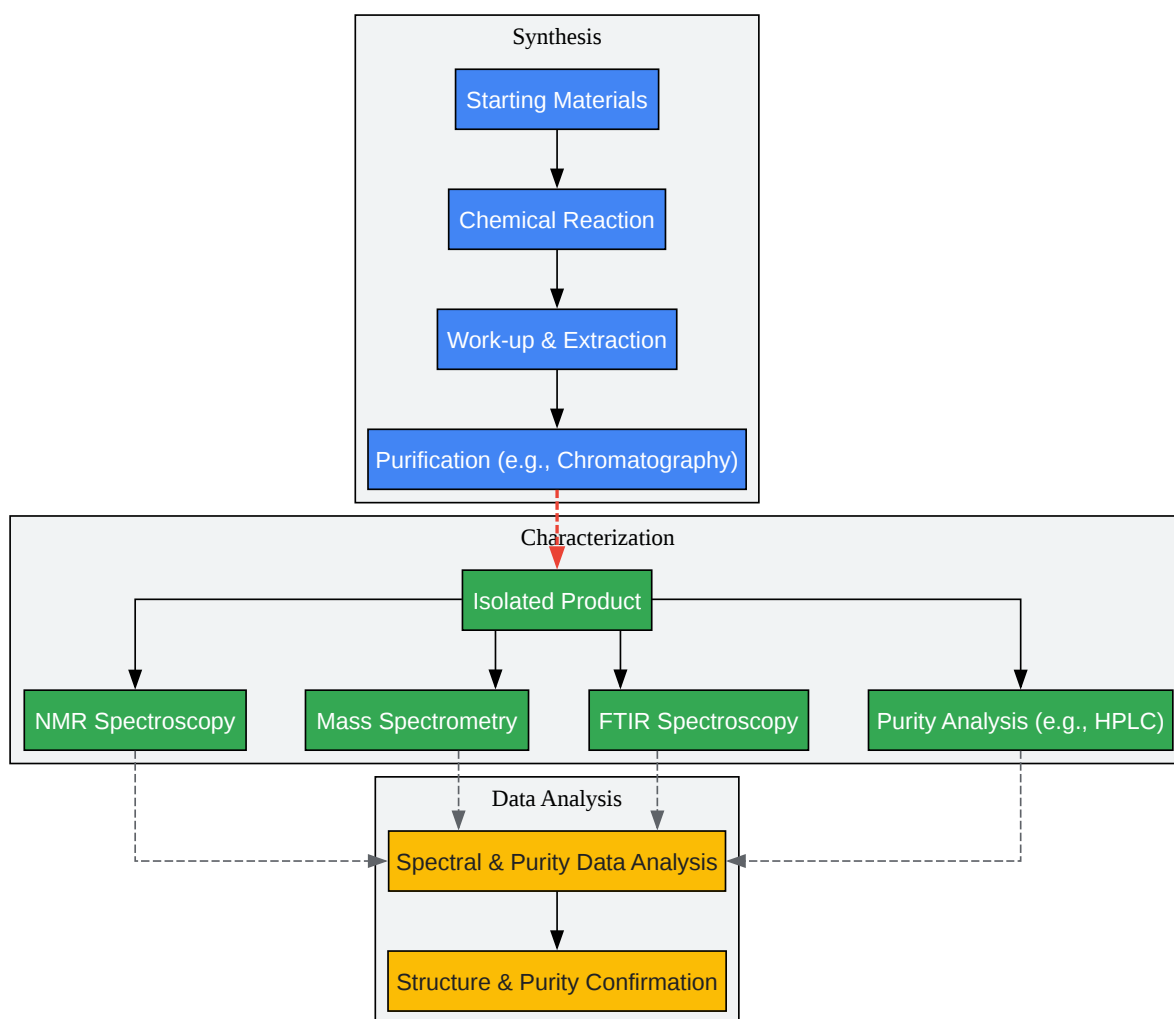
#### Step 2: Synthesis of 4-bromo-3-methylpyridine

- The synthesized 4-methyl-3-aminopyridine is reacted with an acid to form the corresponding salt.
- The mixture is cooled to a temperature between -10°C and 0°C.
- Bromine is added dropwise, followed by the dropwise addition of an aqueous sodium nitrite solution.
- After the addition is complete, the pH of the solution is adjusted to be alkaline.

- The product is then extracted, dried, and concentrated to obtain 4-bromo-3-methylpyridine.  
[\[6\]](#)

## Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like 4-Bromo-3-methylpyridine.



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A generalized workflow for chemical synthesis and characterization.

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